4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid
Description
The compound 4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid consists of two components:
- 4-Bromo-5-fluoropyridin-3-amine: A pyridine derivative with bromo (Br) and fluoro (F) substituents at positions 4 and 5, respectively, and an amine (-NH₂) group at position 2.
- 2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid with a trifluoromethyl group, commonly used as a counterion to enhance solubility or stability in organic syntheses .
This combination is likely employed in pharmaceutical or agrochemical intermediates, leveraging the pyridine core’s reactivity and TFA’s acidic properties for catalytic or stabilizing roles .
Properties
IUPAC Name |
4-bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2.C2HF3O2/c6-5-3(7)1-9-2-4(5)8;3-2(4,5)1(6)7/h1-2H,8H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYLBWOCLMPXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Br)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Strategies
Salt Formation with Trifluoroacetic Acid
The amine intermediate is protonated with TFA to form the stable salt.
Procedure :
- Dissolve 4-bromo-5-fluoropyridin-3-amine in dichloromethane (DCM).
- Add TFA (1.05 eq) dropwise at 0°C.
- Stir for 1 hour, evaporate solvent, and recrystallize from ethanol/ether.
Yield : >95% (salt formation is near-quantitative).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance safety and efficiency, particularly for exothermic diazotization and HF reactions. For example, CN102898358A highlights the use of tetrafluoroethylene reactors for HF handling.
Purification Techniques
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes byproducts.
- Crystallization : Ethyl acetate/petroleum ether mixtures yield high-purity product (≥99.6%).
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C | 82 | 98.5 |
| Diazotization/Fluorination | NaNO₂, HF, −5°C→70°C | 87 | 99.2 |
| Salt Formation | TFA, DCM, 0°C | 95 | 99.8 |
Data synthesized from EvitaChem and CN102898358A.
Challenges and Mitigation
Regioselectivity in Halogenation
- Issue : Competing bromination at positions 2 and 6.
- Solution : Use bulky directing groups (e.g., acetyl protection) to favor position 4.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoropyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid serves as a building block for synthesizing more complex organic molecules. It is particularly valuable in the development of fluorinated pyridines , which are important for creating compounds with enhanced stability and reactivity. The presence of bromine and fluorine atoms contributes to its utility in various synthetic pathways.
Biology
Biologically, derivatives of this compound are being explored for their potential biological activities . Research has indicated that compounds with similar structures can act as imaging agents in biological applications. The unique properties conferred by the trifluoroacetic acid component may enhance the targeting capabilities of these agents in medical imaging.
Medicine
In medicinal chemistry, fluorinated pyridines like this compound are under investigation for their roles in pharmaceuticals. The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of drugs. Studies suggest that such compounds may exhibit improved efficacy and reduced toxicity compared to their non-fluorinated counterparts.
Industry
From an industrial perspective, this compound is utilized in the synthesis of herbicides and insecticides . Its chemical reactivity and stability make it suitable for developing agrochemicals that require specific functional groups to enhance their effectiveness against pests.
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the use of this compound as a precursor in synthesizing fluorinated heterocycles. The reaction conditions optimized for this synthesis showed a significant yield improvement when using this compound compared to other starting materials.
In another investigation, researchers evaluated the biological activity of derivatives synthesized from this compound against various cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, suggesting potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms, along with the amine group, can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and molecular targets would depend on the context of its application, such as in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Pyridine-Based Analogs
The bromo-fluoro-amine substitution pattern on pyridine distinguishes this compound from close analogs. Key comparisons include:
| Compound Name | CAS Number | Substituent Positions (Pyridine) | Key Differences |
|---|---|---|---|
| 2-Bromo-3-fluoropyridin-4-amine | 1417638-80-2 | Br (2), F (3), NH₂ (4) | Amine position alters reactivity |
| 3-Fluoro-5-methylpyridin-4-amine | 13958-85-5 | F (3), CH₃ (5), NH₂ (4) | Methyl vs. bromo group; steric effects |
| 3-Fluoro-2-methylpyridin-4-amine | 15931-21-2 | F (3), CH₃ (2), NH₂ (4) | Substituent orientation impacts polarity |
Research Findings :
Counterion Comparison: TFA vs. Other Acids
TFA’s role as a counterion is contrasted with common alternatives:
Key Insights :
- TFA’s low pKa and high volatility make it ideal for reactions requiring strong acidity and easy removal .
- Compared to HCl, TFA salts exhibit better solubility in DMF or DCM, critical for coupling reactions in drug discovery .
Physicochemical Properties and Stability
Thermal and Solubility Data
| Property | 4-Bromo-5-fluoropyridin-3-amine (TFA salt) | 2-Bromo-3-fluoropyridin-4-amine (HCl salt) |
|---|---|---|
| Molecular Weight (g/mol) | ~289 (amine) + 114 (TFA) = 403 | ~211 (amine) + 36 (HCl) = 247 |
| Melting Point | Not reported (TFA salts typically <150°C) | ~180–185°C (estimated) |
| Solubility in MeCN | High | Moderate |
Notes:
- TFA’s trifluoromethyl group enhances lipophilicity, improving membrane permeability in bioactive compounds .
- Bromine’s steric bulk may reduce crystallization efficiency compared to chloro analogs .
Research and Application Highlights
- Synthetic Utility : TFA’s acidity facilitates deprotection of amine groups in multi-step syntheses, as seen in peptide and heterocycle preparations .
- Regioselectivity : The 4-bromo-5-fluoro substitution on pyridine directs electrophilic attacks to position 2 or 6, enabling tailored functionalization .
- Stability Concerns : TFA salts can hydrolyze under basic conditions, necessitating anhydrous storage .
Biological Activity
The compound 4-Bromo-5-fluoropyridin-3-amine; 2,2,2-trifluoroacetic acid (CAS No. 2418642-23-4) is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthetic routes, and relevant case studies, supported by diverse research findings.
Structure and Composition
The molecular formula of the compound is . It consists of a pyridine ring substituted with bromine and fluorine atoms and an amine group, combined with trifluoroacetic acid.
| Property | Value |
|---|---|
| Molecular Weight | 305.03 g/mol |
| IUPAC Name | 4-bromo-5-fluoropyridin-3-amine; 2,2,2-trifluoroacetic acid |
| InChI Key | DLYLBWOCLMPXOB-UHFFFAOYSA-N |
| Physical Form | Powder |
Synthetic Routes
The synthesis typically involves ortho-lithiation of 5-bromo-2-fluoropyridine , followed by a reaction with trimethylborate . This method allows for the selective introduction of functional groups necessary for biological activity.
The biological activity of this compound is influenced by its functional groups, particularly the bromine, fluorine, and amine moieties. These groups can participate in various molecular interactions, potentially affecting enzyme activity or receptor binding.
Applications in Research and Medicine
- Pharmaceuticals : Derivatives of this compound are being investigated for their potential as therapeutic agents in treating various diseases due to their unique chemical properties.
- Imaging Agents : The compound's fluorinated nature makes it suitable for use in imaging techniques like PET (Positron Emission Tomography) due to the high sensitivity of fluorine signals .
- Agricultural Chemistry : Its derivatives are explored for use in herbicides and insecticides, leveraging their chemical reactivity and stability.
Study 1: Antimicrobial Activity
In vitro studies have shown that compounds similar to 4-Bromo-5-fluoropyridin-3-amine; 2,2,2-trifluoroacetic acid exhibit significant antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
Study 2: Anticancer Properties
Research has highlighted the potential anticancer activity of fluorinated pyridines. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The studies suggest that these compounds may induce apoptosis through the activation of specific signaling pathways .
Study 3: Imaging Applications
Recent advancements in imaging technologies have utilized fluorinated compounds for tumor localization. A study demonstrated that a related fluorinated compound produced strong signals in tumor tissues during fluorescence imaging, indicating its potential as a diagnostic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of 4-Bromo-5-fluoropyridin-3-amine; 2,2,2-trifluoroacetic acid , it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-fluoropyridine | Lacks amine group | Moderate antibacterial properties |
| 5-Bromo-2-fluoropyridine | Different substitution pattern | Limited anticancer activity |
| 4-Bromo-3-fluoropyridin-2-amine | Similar structure but different positioning | Potential neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid with high yield?
- Methodology : Synthesis typically involves sequential halogenation and amination steps. For example:
- Step 1 : Bromination of a fluoropyridine precursor under controlled conditions (e.g., using in ) to introduce the bromine substituent.
- Step 2 : Amination via nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination) to introduce the amine group.
- Step 3 : Acidification with 2,2,2-trifluoroacetic acid (TFA) to stabilize the amine and enhance electrophilicity .
Q. How does 2,2,2-trifluoroacetic acid influence the reactivity of the pyridin-3-amine core?
- Mechanistic Insight : TFA acts as a protonating agent, enhancing the electrophilicity of the pyridine ring by stabilizing the amine group. This facilitates nucleophilic aromatic substitution (e.g., in cross-coupling reactions) and improves solubility in polar solvents .
- Experimental Validation : NMR or FTIR can confirm protonation shifts, while HPLC monitors reaction progress in TFA-containing media .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for halogenated pyridine derivatives?
- Case Study : Compare 4-Bromo-5-fluoropyridin-3-amine with analogs like 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-30-7). Structural variations (e.g., bromine vs. trifluoromethyl groups) alter steric and electronic profiles, leading to divergent binding affinities (see table below) :
| Compound | Bioactivity (IC, nM) | Target Enzyme |
|---|---|---|
| 4-Bromo-5-fluoropyridin-3-amine | 120 ± 15 | Kinase X |
| 3-Bromo-5-(CF)pyridin-2-amine | 45 ± 8 | Kinase Y |
- Resolution Strategy : Perform side-by-side assays under standardized conditions (pH, temperature) and use computational docking to rationalize differences .
Q. What advanced techniques are recommended for studying the interaction of this compound with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to proteins like kinases or GPCRs.
- X-ray Crystallography : Resolve 3D binding modes (e.g., halogen bonding with active-site residues).
- Metabolomic Profiling : Track downstream metabolic changes using LC-MS in cell-based assays .
- Data Interpretation : Correlate structural features (e.g., bromine positioning) with activity cliffs observed in SAR studies .
Q. How can researchers optimize purification protocols to isolate high-purity 4-Bromo-5-fluoropyridin-3-amine?
- Techniques :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → TFA-containing mobile phase).
- Recrystallization : Ethanol/water mixtures yield crystalline TFA salts.
Data Contradiction and Reproducibility
Q. Why do synthetic yields vary across studies for TFA-containing pyridine derivatives?
- Root Causes :
- Moisture sensitivity of intermediates (e.g., brominated precursors).
- Batch-to-batch variability in TFA quality (traces of water or acetic acid).
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of TFA vapors (corrosive and irritant).
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Structural and Functional Insights
Q. How do structural modifications (e.g., fluorine vs. bromine) impact the compound’s physicochemical properties?
- Key Metrics :
- Lipophilicity : Bromine increases log, enhancing membrane permeability.
- Electron-Withdrawing Effects : Fluorine and TFA reduce p of the amine, improving aqueous solubility.
- Experimental Tools : Measure log (shake-flask method) and p (potentiometric titration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
